2,5-Dichloro-4-methoxybenzenesulfonyl chloride chemical properties
2,5-Dichloro-4-methoxybenzenesulfonyl chloride chemical properties
An In-depth Technical Guide to 2,5-Dichloro-4-methoxybenzenesulfonyl Chloride: Properties, Reactivity, and Applications
Introduction
2,5-Dichloro-4-methoxybenzenesulfonyl chloride (CAS No: 35509-62-7) is a highly functionalized aromatic sulfonyl chloride that serves as a critical intermediate in advanced organic synthesis.[1] Its molecular structure, featuring a potent electrophilic sulfonyl chloride group appended to a benzene ring substituted with two electron-withdrawing chlorine atoms and an electron-donating methoxy group, imparts a unique and powerful reactivity profile. This guide offers a comprehensive technical overview for researchers and drug development professionals, delving into its chemical properties, mechanistic behavior, synthesis, and key applications, with a focus on the causal relationships that drive its utility in the laboratory.
Physicochemical and Structural Properties
The specific arrangement of substituents on the benzene ring dictates the compound's physical characteristics and electronic properties, which in turn govern its reactivity.
| Property | Value | Reference |
| CAS Number | 35509-62-7 | [1][2] |
| Molecular Formula | C₇H₅Cl₃O₃S | [3] |
| Molecular Weight | 275.53 g/mol | [2][3] |
| Appearance | Typically a white to beige crystalline solid | [4] |
| Canonical SMILES | COC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl | |
| XLogP3 | 3.2 | [2] |
Core Reactivity and Mechanistic Insights
The synthetic utility of 2,5-dichloro-4-methoxybenzenesulfonyl chloride is anchored in the high electrophilicity of the sulfur atom in the sulfonyl chloride (-SO₂Cl) moiety. The two chlorine atoms on the aromatic ring act as electron-withdrawing groups, which inductively pull electron density from the ring and, by extension, from the sulfonyl group. This effect intensifies the partial positive charge on the sulfur atom, making it an exceptionally strong electrophile, highly susceptible to attack by nucleophiles.[5]
Nucleophilic Substitution: The Primary Reaction Pathway
The cornerstone of this compound's reactivity is its participation in nucleophilic substitution reactions.[1][2] Nucleophiles such as amines, alcohols, and thiols readily attack the electrophilic sulfur atom, displacing the chloride ion and forming stable sulfonamide, sulfonate ester, or thioester linkages, respectively.[1][6] This reactivity is fundamental to its role as a building block in medicinal chemistry.
The general mechanism proceeds as follows:
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Nucleophilic Attack: The nucleophile (e.g., the lone pair on a nitrogen atom in an amine) attacks the electrophilic sulfur atom.
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Chloride Displacement: The chloride ion, being a good leaving group, is displaced.
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Deprotonation: A base, which can be a second equivalent of the amine or an added non-nucleophilic base like pyridine, removes a proton from the nucleophile to yield the final, neutral product.
Spectroscopic Characterization Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below is an expert guide to the expected spectroscopic signatures.
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¹H NMR: The proton NMR spectrum in a solvent like CDCl₃ would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. A sharp singlet around 3.9-4.0 ppm would correspond to the three protons of the methoxy (-OCH₃) group.
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¹³C NMR: The carbon NMR would display distinct signals for each of the seven carbon atoms. The carbon attached to the methoxy group would appear downfield, while the carbons bonded to chlorine would also be significantly shifted.
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Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum are the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. [7]* Mass Spectrometry (MS): The mass spectrum would show a complex molecular ion (M⁺) peak cluster due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The fragmentation pattern would likely involve the loss of the chlorine radical from the sulfonyl group and subsequent cleavage of the C-S bond.
Applications in Research and Drug Discovery
The primary application of 2,5-dichloro-4-methoxybenzenesulfonyl chloride is as a versatile intermediate for introducing the 2,5-dichloro-4-methoxyphenylsulfonyl moiety into target molecules.
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Scaffold for Bioactive Sulfonamides: The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. This reagent provides a direct route to novel sulfonamide derivatives for screening in drug discovery programs. [1][8]The specific substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
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Chemical Probes and Biomolecule Modification: In chemical biology, the reagent is used to covalently modify proteins and other biomolecules. [1]By reacting with nucleophilic residues like lysine, it can be used to label proteins or inhibit enzyme function, aiding in the study of biological pathways.
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Intermediate in Complex Synthesis: Beyond sulfonamides, it serves as a building block for more complex molecules in agrochemical and materials science research. [2]
Safety, Handling, and Storage
Due to its high reactivity, 2,5-dichloro-4-methoxybenzenesulfonyl chloride must be handled with care. Safety data for analogous compounds provide a strong basis for its hazard profile. [4][9][10][11]
| Hazard Category | Description & Precaution |
|---|---|
| Corrosivity | Causes severe skin burns and eye damage. [4][9][10]Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. |
| Reactivity with Water | Moisture-sensitive. Contact with water leads to hydrolysis, liberating corrosive and toxic hydrogen chloride gas. [4][9]Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. |
| Incompatibilities | Reacts vigorously with bases, amines, alcohols, and strong oxidizing agents. [9]Ensure it is not stored near or mixed with these substances unless part of a controlled reaction. |
| First Aid | In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. [4][9]If inhaled, move to fresh air. [10]|
Conclusion
2,5-Dichloro-4-methoxybenzenesulfonyl chloride is a powerful and versatile reagent whose value is derived from its highly electrophilic sulfonyl chloride group, activated by the electronic effects of its ring substituents. Its ability to readily form stable sulfonamides and related structures makes it an indispensable tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its reactivity, combined with strict adherence to safety and handling protocols, is essential for harnessing its full synthetic potential.
References
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Angene Chemical. (2025, April 5). Safety Data Sheet - 2,3,5,6-Tetrafluoro-4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
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Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]
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Supporting Information for Polymers from sugars and CS2. (n.d.). Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
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2,5-Dichloro-4-methoxy-benzenesulfonyl chloride
Water
Trigonal BipyramidalTransition State
2,5-Dichloro-4-methoxy-benzenesulfonic acid
Hydrogen Chloride
